isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone
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Overview
Description
2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features both pyridine and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE typically involves the condensation of pyridine-4-carboxaldehyde with hydrazinobenzodiazole under controlled conditions. The reaction is often carried out in an ethanol solution with the addition of a catalytic amount of acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the hydrazine linkage, resulting in the formation of reduced pyridine derivatives or hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE: This compound shares a similar structure but differs in the position of the pyridine ring.
1,2-DI(4-PYRIDYL)ETHYLENE: Another related compound with two pyridine rings connected by an ethylene bridge.
Uniqueness
2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both pyridine and benzodiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11N5 |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H11N5/c1-2-4-12-11(3-1)16-13(17-12)18-15-9-10-5-7-14-8-6-10/h1-9H,(H2,16,17,18)/b15-9+ |
InChI Key |
SNMXNQRKRHANMS-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=NC=C3 |
solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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